

CHIC35 selectivity profile against other sirtuins

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Compound of Interest

Compound Name: CHIC35

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An In-depth Technical Guide on the Selectivity Profile of **CHIC35** Against Sirtuins

Introduction

CHIC35, an analog of EX-527, has emerged as a significant small molecule inhibitor of sirtuins, a class of NAD⁺-dependent protein deacetylases.[1] Sirtuins (SIRT1-7 in mammals) are crucial regulators in a multitude of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases.[2][3][4] The therapeutic potential of any sirtuin modulator is critically dependent on its selectivity for a specific isoform. This document provides a comprehensive technical overview of the selectivity profile of **CHIC35**, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Data Presentation: CHIC35 Selectivity Profile

CHIC35 demonstrates potent and selective inhibition of SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below, compiled from available literature, summarizes the inhibitory activity of **CHIC35** against SIRT1, SIRT2, and SIRT3.

Sirtuin Isoform	IC50 (μM)	Selectivity vs. SIRT1 (Fold)
SIRT1	0.124[1]	1x
SIRT2	2.8[1]	~22.6x
SIRT3	>100[1]	>806x

Note: **CHIC35** is the (S)-enantiomer of the compound designated as 1b or 35, which is the active isomer. The racemic mixture of this compound has a reported IC50 for SIRT1 of 124 nM. [5]

Experimental Protocols

The determination of the sirtuin selectivity profile of an inhibitor like **CHIC35** involves robust enzymatic assays. While specific protocols for **CHIC35** are proprietary to the conducting laboratories, a standard methodology based on commercially available fluorescent assay kits is described below. This protocol reflects a common approach for measuring sirtuin activity and inhibition.

Principle of the Assay

The assay quantifies sirtuin deacetylase activity using a fluorogenic substrate. A common substrate is a peptide derived from a known sirtuin target, such as p53, containing an acetylated lysine residue and conjugated to a fluorophore like aminomethylcoumarin (AMC).[6] When the sirtuin enzyme deacetylates the lysine, the peptide becomes susceptible to a developer solution which cleaves the peptide backbone and releases the highly fluorescent AMC. The intensity of the fluorescence is directly proportional to the deacetylase activity. An inhibitor like **CHIC35** will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials and Reagents

- Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, etc.
- Substrate: Fluorogenic acetylated peptide (e.g., p53-derived peptide-AMC).[6]
- Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).[6]

- Inhibitor: **CHIC35**, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Buffer solution to maintain optimal pH and ionic strength.
- Stop/Developing Solution: Contains a protease to cleave the deacetylated substrate and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.[6]
- Instrumentation: 96-well plate fluorometer capable of excitation at ~350-360 nm and emission detection at ~450-465 nm.[6]

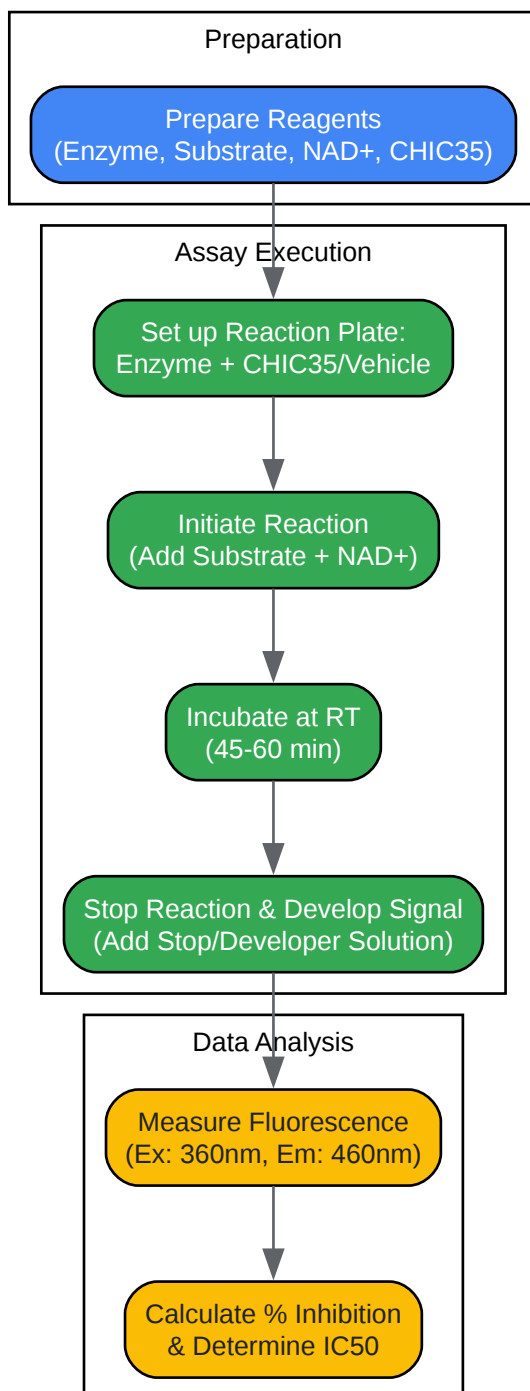
Assay Procedure

- Reagent Preparation: Prepare working solutions of the sirtuin enzyme, NAD⁺, and the fluorogenic peptide substrate in assay buffer. Prepare serial dilutions of **CHIC35** to test a range of concentrations.
- Reaction Setup: In a 96-well plate, add the assay buffer, the sirtuin enzyme, and the **CHIC35** solution (or vehicle control).
- Initiation: Initiate the enzymatic reaction by adding the substrate/NAD⁺ mixture to all wells.
- Incubation: Cover the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 45-60 minutes), often with gentle shaking.[6]
- Termination and Development: Stop the reaction by adding the stop/developing solution to each well. This solution halts enzymatic activity and initiates the release of the fluorophore from the deacetylated substrate.[6]
- Signal Detection: Incubate the plate for a short period to allow for the development of the fluorescent signal. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Calculate the percentage of inhibition for each **CHIC35** concentration relative to the vehicle control wells.

- Plot the percent inhibition against the logarithm of the **CHIC35** concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

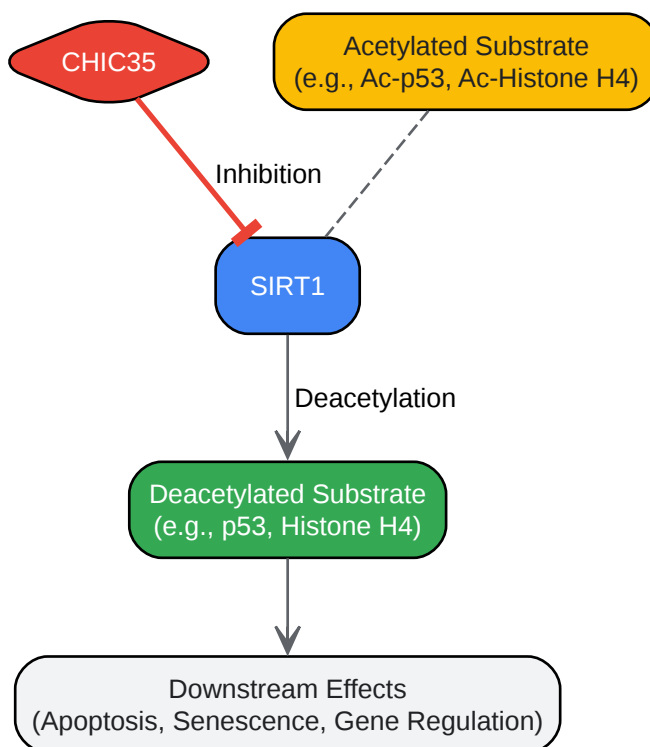
Experimental Workflow Diagram



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Caption: Workflow for determining sirtuin inhibition by **CHIC35**.

Signaling Pathway Diagram



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Caption: **CHIC35** inhibits SIRT1, leading to substrate hyperacetylation.

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